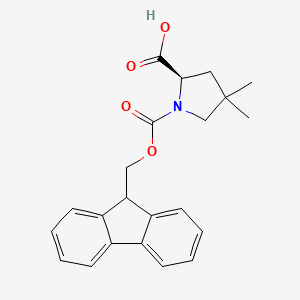

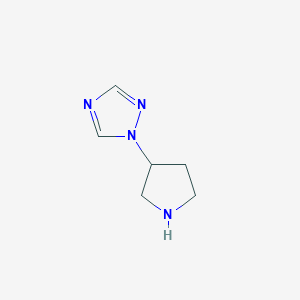

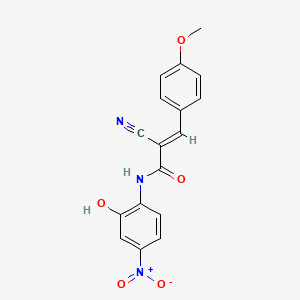

![molecular formula C14H12O4S2 B2550132 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid CAS No. 16185-13-0](/img/structure/B2550132.png)

2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the use of methanesulfonic acid/SiO2 for the synthesis of benzothiazoles from carboxylic acids , and the generation of o-quinodimethanes from benzyl methanesulfonates . Additionally, a radical relay strategy is employed for the generation of methylsulfonyl benzo[b]thiophenes , and methanesulfonic acid is used as a catalyst in the addition reactions to oleic acid and cyclohexene . These methods could potentially be adapted for the synthesis of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, vibrational spectroscopic and molecular docking studies were conducted on a potential chemotherapeutic agent with a similar sulfanyl moiety . The crystal structure of a toluene-sulfonylamino benzoic acid derivative was determined using X-ray diffraction . These studies provide a framework for understanding the molecular structure of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid.

Chemical Reactions Analysis

The papers discuss several chemical reactions involving sulfanyl groups and benzoic acid derivatives. For example, the electrochemical cleavage of azo bonds in sulfophenyl-azo-benzoic acids , and the reductive ring-opening of O-benzylidene acetals using methanesulfonic acid . These reactions could offer insights into the reactivity and potential transformations of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, such as the solvatochromism and fluorescence spectra of a toluene-sulfonylamino benzoic acid derivative , and the thermal properties of various sulfanyl-containing compounds . These studies can help predict the properties of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid, such as its thermal stability and potential photochromic behavior.

Scientific Research Applications

Catalyst in Chemical Synthesis

One significant application of methanesulfonic acid, a related compound, is its role as a highly effective catalyst in chemical synthesis. For instance, it has been used in the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, facilitating reactions with various substituents to yield excellent outcomes (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, methanesulfonic acid serves as a catalyst for the electrophilic addition in the production of linear alkylbenzenes, highlighting its utility in enhancing selectivity and efficiency in industrial chemical processes (Luong et al., 2004).

Material Science and Engineering

In material science, methanesulfonic acid's derivatives have been explored for their potential in fuel cell applications. Novel sulfonated polyimides, for instance, demonstrate promising properties such as high proton conductivity and water stability, essential for efficient fuel cell performance (Fang et al., 2002). These materials offer a balance between hydrophilic and hydrophobic domains, facilitating proton transport while maintaining structural integrity.

Organic Chemistry and Reactions

Methanesulfonic acid and its derivatives also play a crucial role in organic chemistry reactions. For example, it has been used in the methanogenic decomposition of ferulic acid, a model lignin derivative, to methane and carbon dioxide under anaerobic conditions, illustrating its potential in biodegradation processes (Healy, Young, & Reinhard, 1980). Furthermore, methanesulfonic acid facilitates the reductive ring-opening of O-benzylidene acetals, showcasing its versatility in promoting regioselective reactions in organic synthesis (Zinin et al., 2007).

Environmental and Green Chemistry

Methanesulfonic acid's biodegradability and its use as a catalyst in environmentally benign alkylation routes underscore its importance in green chemistry. The ability to recycle methanesulfonic acid in the synthesis of linear alkylbenzenes, for instance, represents an eco-friendly approach to chemical manufacturing, reducing waste and improving sustainability (Luong et al., 2004).

properties

IUPAC Name |

2-(4-methylsulfonylphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S2/c1-20(17,18)11-8-6-10(7-9-11)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNODVTWXOKRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

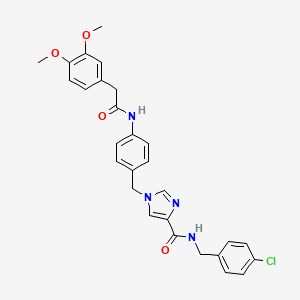

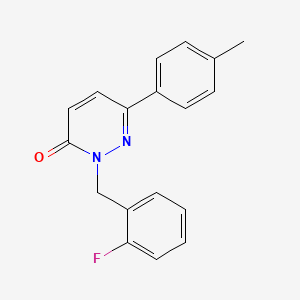

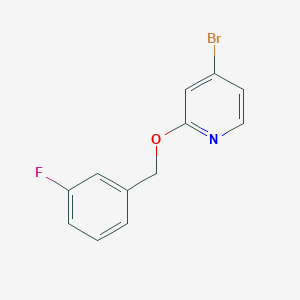

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)

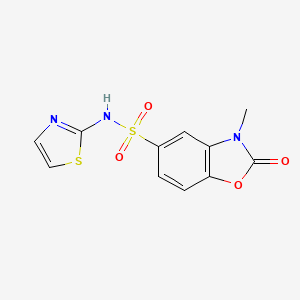

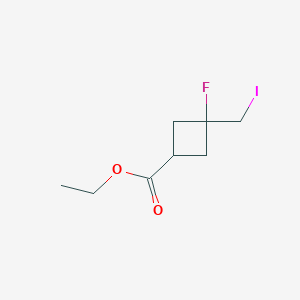

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

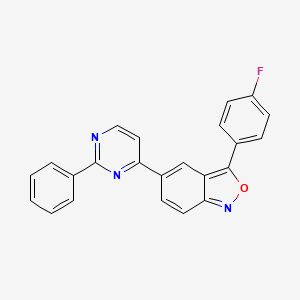

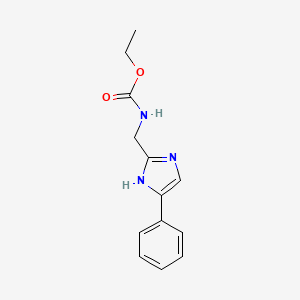

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)